2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol
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Overview
Description
2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H8F5NO It is known for its unique structure, which includes a phenol group and a pentafluorophenyl group connected via an aminomethyl linkage
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or pi-pi interactions .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol typically involves a multi-step reaction process. One common method includes the reaction of 2,3,4,5,6-pentafluoroaniline with formaldehyde in the presence of a base to form the intermediate aminomethyl compound. This intermediate is then reacted with phenol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring .
Scientific Research Applications
2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}benzenol
- 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenylamine
- 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenylmethanol
Uniqueness
2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol is unique due to the presence of both a phenol group and a pentafluorophenyl group, which confer distinct chemical properties.
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-4,19-20H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITIVVCYGUAUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=C(C(=C2F)F)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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